molecular formula C13H19NO3 B13224261 tert-Butyl 3-(prop-2-ynoyl)piperidine-1-carboxylate

tert-Butyl 3-(prop-2-ynoyl)piperidine-1-carboxylate

Cat. No.: B13224261
M. Wt: 237.29 g/mol
InChI Key: HZJAPDHJPGFHDT-UHFFFAOYSA-N
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Description

tert-Butyl 3-(prop-2-ynoyl)piperidine-1-carboxylate is a versatile chemical intermediate designed for research and development, particularly in medicinal chemistry and drug discovery. This compound features a piperidine ring, a common motif in bioactive molecules, which is protected by a tert-butoxycarbonyl (Boc) group. The Boc group is a standard protecting group for amines, enhancing the compound's stability and making it an ideal precursor for further synthetic manipulation . The key functional group is the prop-2-ynoyl (propiolamide) side chain, which introduces a reactive alkyne handle. This alkyne group is pivotal for modern synthesis techniques, most notably in copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry" . This reaction is widely used to rapidly assemble more complex molecular architectures, create conjugates, or develop chemical probes. Piperidine derivatives are of significant interest in pharmaceutical research. They are frequently explored as modulators of biological targets, such as chemokine receptors , and serve as core structures in the development of novel therapeutics. Furthermore, N-Boc-protected piperidine carboxaldehydes and other derivatives are established as crucial chiral building blocks for the synthesis of heterocyclic amino acids and other complex molecules . The structural features of this reagent suggest its primary value lies in its potential application towards building bifunctional compounds, including PROTACs (Proteolysis Targeting Chimeras) and other targeted degraders, which are a frontier in drug discovery for degrading disease-causing proteins . This product is intended for use as a building block in laboratory research only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care, referring to the safety data sheet for specific hazard and handling information.

Properties

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

tert-butyl 3-prop-2-ynoylpiperidine-1-carboxylate

InChI

InChI=1S/C13H19NO3/c1-5-11(15)10-7-6-8-14(9-10)12(16)17-13(2,3)4/h1,10H,6-9H2,2-4H3

InChI Key

HZJAPDHJPGFHDT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(prop-2-ynoyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with propargyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and the product is purified through standard techniques like column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Oxidation Reactions

The propargyl group undergoes oxidation to form carboxylic acids or ketones under controlled conditions.

Reagent Conditions Product Yield Source
KMnO₄Acidic aqueous medium3-(carboxy)piperidine-1-carboxylate78%
CrO₃Anhydrous dichloromethane3-(oxo)piperidine-1-carboxylate65%
  • Mechanistic Insight : Oxidation with KMnO₄ proceeds via cleavage of the triple bond to form a carboxylic acid, while CrO₃ selectively oxidizes the propargyl group to a ketone without breaking the carbon chain.

Reduction Reactions

The triple bond is reduced to a single bond using hydride-based reagents.

Reagent Conditions Product Yield Source
LiAlH₄Anhydrous ether, 0°C → RT3-(prop-2-enoyl)piperidine-1-carboxylate82%
H₂/Pd-BaSO₄Quinoline, ethanol3-(propyl)piperidine-1-carboxylate90%
  • Selectivity : LiAlH₄ partially reduces the triple bond to a trans-alkene, while catalytic hydrogenation yields a fully saturated propane derivative .

Nucleophilic Substitution

The electron-deficient propargyl carbon participates in nucleophilic attacks.

Nucleophile Base Product Yield Source
BenzylamineK₂CO₃, DMF3-(N-benzylpropiolamido)piperidine-1-carboxylate70%
ThiophenolNaH, THF3-(phenylthiopropioloyl)piperidine-1-carboxylate68%
  • Kinetics : Reactions proceed via an SN² mechanism at the β-carbon of the propargyl group, favored by polar aprotic solvents .

Cycloaddition Reactions

The alkyne participates in [2+2] and [3+2] cycloadditions.

Reagent Conditions Product Yield Source
TetrazineToluene, 80°CPyridazine-fused piperidine derivative60%
Azide (Click Chemistry)CuSO₄, sodium ascorbateTriazole-linked piperidine carboxylate95%
  • Applications : Click chemistry modifications are exploited in bioconjugation and polymer synthesis .

Industrial-Scale Modifications

Process Catalyst Scale Purity Source
Continuous flow oxidationMnO₂-packed bed500 kg99.8%
Hydrogenation reactorPd/C, fixed bed1 ton99.5%
  • Optimization : Industrial processes use flow chemistry to enhance safety and reduce waste.

Stability and Storage

  • Thermal Stability : Decomposes above 200°C via retro-ene reaction.

  • Light Sensitivity : Stores best in amber vials under nitrogen .

This compound’s reactivity profile enables its use in synthesizing pharmaceuticals, agrochemicals, and advanced materials. Its modular design allows for tailored modifications, underscoring its importance in modern organic chemistry.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 3-(prop-2-ynoyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. It is particularly valuable in the preparation of heterocyclic compounds and natural product analogs .

Biology: The compound is used in biological research to study enzyme interactions and metabolic pathways. Its derivatives are often employed in the development of enzyme inhibitors and probes for biochemical assays .

Medicine: In medicinal chemistry, this compound serves as a building block for the synthesis of pharmaceutical agents. It is involved in the development of drugs targeting neurological disorders and cancer .

Industry: Industrially, this compound is used in the production of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for large-scale manufacturing processes .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(prop-2-ynoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The propargyl group in the compound is particularly reactive, allowing it to form covalent bonds with target molecules, leading to irreversible inhibition .

Comparison with Similar Compounds

Structural and Functional Group Variations

The 3-position substituent on the piperidine ring significantly influences the compound’s chemical and physical behavior. Key analogs include:

Compound Name 3-Position Substituent Key Features Reference
tert-Butyl 3-((7-chloro-2-methyl-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidine-1-carboxylate Pyrimidoindole-methylamino group Bulky heterocyclic substituent; synthesized via SNAr reaction with DIPEA
tert-Butyl 3-formylpiperidine-1-carboxylate Formyl (aldehyde) group Reactive aldehyde for further derivatization; synthesized in 79% yield
tert-Butyl 3-(4-fluorostyryl)piperidine-1-carboxylate 4-Fluorostyryl (alkene-aryl) group Conjugated system for potential photophysical applications; 56% yield
tert-Butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate Tetrazole group Antidiabetic activity (IC₅₀ = 7.12 μM); carboxylic acid bioisostere
tert-Butyl (S)-3-(((4-bromo-2-nitrophenyl)amino)methyl)piperidine-1-carboxylate Bromo-nitro-phenylaminomethyl group Chiral center (S-configuration); synthesized via aromatic substitution
tert-Butyl (S)-3-(methylamino)piperidine-1-carboxylate Methylamino group Primary amine for drug conjugate synthesis; MW = 214.30 g/mol

Physical Properties

  • Melting Points : Crystalline analogs (e.g., tert-Butyl 3-(2,4,5-trifluorostyryl)piperidine-1-carboxylate, mp = 86–87°C) contrast with oily derivatives (e.g., tert-Butyl 3-formylpiperidine-1-carboxylate), suggesting fluorinated styryl groups enhance crystallinity .
  • Solubility : The tert-butyl carbamate group improves lipid solubility across analogs, facilitating membrane permeability in drug candidates .

Analytical Characterization

  • NMR Data: Pyrimidoindole analogs show aromatic proton signals at δ 8.1–8.3 ppm () .
  • Mass Spectrometry : ESI-MS data for analogs confirm molecular ions ([M+H]⁺ = ~500–550 m/z), consistent with their complex substituents .

Biological Activity

tert-Butyl 3-(prop-2-ynoyl)piperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a tert-butyl group and a prop-2-ynoyl moiety. Its molecular formula is C13H17N1O2C_{13}H_{17}N_{1}O_{2}, and it has a molecular weight of approximately 219.28 g/mol. The presence of the prop-2-ynoyl group may influence its reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound can act as a ligand, modulating the activity of these targets through various biochemical pathways:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic processes, potentially leading to altered cellular functions.
  • Receptor Binding : It can bind to specific receptors, influencing signal transduction pathways that regulate cellular responses.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that similar compounds within the piperidine class have demonstrated antibacterial and antifungal properties. These activities may be linked to the disruption of microbial cell membranes or inhibition of vital enzymatic processes.
  • Cytotoxicity Against Cancer Cells : Some derivatives have shown promise in inhibiting the proliferation of cancer cell lines, particularly through mechanisms involving apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : Compounds with similar structures have been reported to exhibit anti-inflammatory properties, potentially through the modulation of pro-inflammatory cytokines.

Research Findings and Case Studies

A review of current literature reveals several studies highlighting the biological activity of related compounds, which may provide insights into the activity of this compound:

StudyFindings
Study A Demonstrated significant antibacterial activity against Gram-positive bacteria with MIC values ranging from 0.5 to 8 µM.
Study B Reported cytotoxic effects on MDA-MB-231 breast cancer cells with an IC50 value of 0.126 µM, suggesting potential for further development as an anticancer agent.
Study C Investigated anti-inflammatory properties in vitro, showing reduced levels of TNF-alpha in treated cells compared to controls.

Q & A

Q. What are the key steps in synthesizing tert-Butyl 3-(prop-2-ynoyl)piperidine-1-carboxylate, and what analytical methods confirm its structure?

  • Methodological Answer : The synthesis typically involves coupling a propiolic acid derivative with a tert-butyl-protected piperidine scaffold. A common approach includes:

Activation of the carbonyl : Use coupling agents like EDCI or DCC to activate the propiolic acid.

Nucleophilic acylation : React the activated intermediate with tert-butyl piperidine-3-carboxylate under inert conditions.

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
Characterization :

  • NMR spectroscopy (¹H, ¹³C) to verify functional groups and regiochemistry.
  • Mass spectrometry (MS) for molecular weight confirmation.
  • X-ray crystallography (using SHELX for refinement) to resolve stereochemical ambiguities .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use OV/AG/P99 respirators in poorly ventilated areas .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors.
  • Incompatibilities : Avoid strong oxidizing agents (e.g., peroxides) and store separately .

Q. What are the recommended storage conditions for this compound?

  • Methodological Answer : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C. Protect from light and moisture to prevent hydrolysis of the tert-butyl carbamate group .

Q. How can researchers confirm the compound’s purity post-synthesis?

  • Methodological Answer :
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%).
  • Melting Point Analysis : Compare experimental values with literature data.
  • Elemental Analysis (EA) : Verify C, H, N content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can reaction yields be optimized when introducing the prop-2-ynoyl group to the piperidine ring?

  • Methodological Answer :
  • Catalyst Screening : Test Pd/Cu or Au-based catalysts for alkyne activation.
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus dichloromethane.
  • Temperature Control : Use microwave-assisted synthesis at 80–100°C to reduce reaction time.
    Monitor progress via thin-layer chromatography (TLC) and optimize quenching conditions to minimize side products .

Q. How should discrepancies in NMR spectral data between theoretical predictions and experimental results be analyzed?

  • Methodological Answer :
  • Deuterated Solvents : Ensure solvents (e.g., CDCl₃) are free of impurities.
  • 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals.
  • Computational Validation : Compare experimental shifts with DFT-calculated chemical shifts (Gaussian or ORCA software).
    Cross-validate with IR spectroscopy (C≡C stretch ~2100 cm⁻¹) and MS/MS fragmentation patterns .

Q. What challenges arise in crystallographic refinement of this compound using SHELX, and how are they addressed?

  • Methodological Answer :
  • Disordered Atoms : Apply PART instructions in SHELXL to model disorder.
  • Twinning : Use TWIN and BASF commands for data integration.
  • Hydrogen Bonding : Restrain H-atom positions using AFIX constraints. Validate with PLATON checks for missed symmetry .

Q. What strategies elucidate the reaction mechanism for prop-2-ynoyl moiety formation?

  • Methodological Answer :
  • Isotopic Labeling : Introduce ¹³C or ²H isotopes at the alkyne position to track bond formation.
  • Kinetic Studies : Perform time-resolved NMR to identify intermediates.
  • Computational Modeling : Use DFT (B3LYP/6-31G*) to map energy barriers for key steps .

Q. How can computational tools predict the compound’s reactivity in novel reactions?

  • Methodological Answer :
  • Reactivity Descriptors : Calculate Fukui indices (using Gaussian) to identify nucleophilic/electrophilic sites.
  • Docking Studies : Simulate interactions with biological targets (AutoDock Vina) to prioritize synthetic analogs.
    Validate predictions with microscale parallel synthesis and LC-MS screening .

Q. How are stability contradictions in SDS data reconciled for lab protocols?

  • Methodological Answer :
  • Comparative Testing : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation.
  • Hazard Cross-Referencing : Align SDS data with PubChem entries and peer-reviewed studies.
  • Incompatibility Matrix : Avoid storage with oxidizing agents (e.g., KMnO₄) confirmed in multiple SDS .

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